N-Butyrylglycine-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

1219799-10-6 |

|---|---|

分子式 |

C6H11NO3 |

分子量 |

147.17 g/mol |

IUPAC名 |

2-(butanoylamino)-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 |

InChIキー |

WPSSBBPLVMTKRN-APZFVMQVSA-N |

異性体SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCC |

正規SMILES |

CCCC(=O)NCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Metabolic Significance of N-Butyrylglycine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Metabolic Significance of N-Butyrylglycine for Researchers, Scientists, and Drug Development Professionals.

N-Butyrylglycine, an acylglycine, is a metabolite of growing interest in the scientific community. While typically a minor product of fatty acid metabolism, its presence and concentration in biological fluids can have significant implications for diagnosing and understanding certain metabolic disorders. This technical guide provides a comprehensive overview of the metabolic significance of N-Butyrylglycine, its biosynthesis, its role as a biomarker, and the analytical methods for its detection.

Core Concepts: Biosynthesis and Metabolic Role

N-Butyrylglycine is formed through the conjugation of butyryl-CoA and glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13)[1][2]. This process is primarily a detoxification pathway, facilitating the excretion of excess butyrate and other short-chain fatty acids. Under normal physiological conditions, the levels of N-Butyrylglycine in urine and plasma are low[1].

The metabolic precursor, butyryl-CoA, is derived from several sources, including the beta-oxidation of fatty acids and the fermentation of dietary fibers by the gut microbiome[3][4]. The gut microbiota, particularly bacteria from the Clostridial clusters IV and XIVa, are significant producers of butyrate, which is then absorbed and can be converted to butyryl-CoA in the host's cells[3][5].

N-Butyrylglycine as a Key Biomarker in Inborn Errors of Metabolism

The primary clinical significance of N-Butyrylglycine lies in its role as a biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[2][6][7][8]. MCAD deficiency is an autosomal recessive genetic disorder that impairs the mitochondrial beta-oxidation of medium-chain fatty acids[9][10]. This impairment leads to an accumulation of medium-chain acyl-CoAs, including butyryl-CoA. The excess butyryl-CoA is then shunted to the glycine conjugation pathway, resulting in a significant increase in the synthesis and excretion of N-Butyrylglycine[6][7]. Consequently, elevated levels of N-Butyrylglycine in urine are a hallmark of MCAD deficiency[2][6][7].

Beyond MCAD deficiency, elevated N-Butyrylglycine may also be observed in other organic acidurias and disorders of fatty acid oxidation, although often to a lesser extent[8][11][12].

Quantitative Data on N-Butyrylglycine Levels

The concentration of N-Butyrylglycine in biological fluids is a critical parameter for diagnostic purposes. The following tables summarize reported concentrations in healthy individuals and patients with MCAD deficiency.

| Table 1: N-Butyrylglycine Concentration in Urine | |

| Population | Concentration (mmol/mol creatinine) |

| Healthy Individuals (Pediatric) | < 2.0[1] |

| Healthy Individuals (Adult) | Undetectable to trace amounts |

| MCAD Deficiency Patients (Asymptomatic) | Often elevated, but can be in the normal range |

| MCAD Deficiency Patients (Symptomatic/Acute Crisis) | Significantly elevated[2][6][7] |

| Table 2: Acylglycine Profile in Urine of MCAD Deficiency Patients vs. Controls | ||

| Acylglycine | Healthy Controls (µmol/L) | MCAD Deficiency Patients (µmol/L) |

| n-Hexanoylglycine | < 1 | 10 - >1000 |

| Suberylglycine | < 5 | 50 - >2000 |

| N-Butyrylglycine | < 2 | Often significantly elevated |

| (Data compiled from multiple sources, ranges are approximate and can vary based on analytical method and patient's clinical status) |

Experimental Protocols for N-Butyrylglycine Analysis

The accurate quantification of N-Butyrylglycine is crucial for its clinical application. The gold standard for analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Protocol: Quantification of N-Butyrylglycine in Urine by LC-MS/MS

1. Sample Preparation:

-

Collection: A random urine sample is collected.

-

Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., N-butyryl-d7-glycine) is added to an aliquot of the urine sample.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances. The acylglycines are retained on the cartridge.

-

Elution: The acylglycines are eluted from the SPE cartridge using an appropriate solvent (e.g., methanol).

-

Derivatization (Optional but common): The eluted sample is dried and then derivatized (e.g., with butanol) to improve chromatographic separation and ionization efficiency[1].

-

Reconstitution: The derivatized sample is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., formic acid) is employed.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard are monitored for quantification.

3. Data Analysis:

-

A calibration curve is generated using standards of known N-Butyrylglycine concentrations.

-

The concentration of N-Butyrylglycine in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically normalized to the creatinine concentration of the urine sample to account for variations in urine dilution[1].

Signaling Pathways and Logical Relationships

While N-Butyrylglycine is primarily recognized as a detoxification metabolite, its accumulation reflects upstream metabolic dysregulation. The following diagrams illustrate the key pathways and diagnostic logic.

Caption: Biosynthesis of N-Butyrylglycine from dietary fiber and fatty acids.

Caption: Pathophysiological cascade leading to elevated N-Butyrylglycine in MCAD deficiency.

Caption: Diagnostic workflow for inborn errors of metabolism utilizing N-Butyrylglycine analysis.

Future Directions and Conclusion

N-Butyrylglycine serves as a crucial biomarker for inborn errors of metabolism, particularly MCAD deficiency. Its quantification in urine provides a valuable tool for the diagnosis and monitoring of these conditions. While its primary role appears to be in metabolic detoxification, further research is warranted to explore any potential direct signaling functions of N-Butyrylglycine. The interplay between the gut microbiome, butyrate production, and N-Butyrylglycine synthesis is another area ripe for investigation, which could provide new insights into the complex host-microbiome metabolic interactions. The methodologies and data presented in this guide offer a solid foundation for researchers and clinicians working in the fields of metabolomics, inborn errors of metabolism, and drug development.

References

- 1. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medmixnow.com [medmixnow.com]

- 4. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylglycines, quantitative, urine - Allina Health Laboratory [labs.allinahealth.org]

- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Merged Actionability Release - Clinical Genome Resources [actionability.clinicalgenome.org]

- 11. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butyrylglycine-d2 chemical properties and structure

An In-Depth Technical Guide to N-Butyrylglycine-d2: Chemical Properties, Structure, and Applications

Introduction

This compound is the deuterium-labeled form of N-Butyrylglycine, an acylglycine metabolite found in biological systems. Acylglycines are typically minor metabolites of fatty acids, formed by the conjugation of an acyl-CoA with glycine.[1][2] The deuteration of N-Butyrylglycine makes it a valuable tool for researchers, particularly in the fields of metabolomics, clinical diagnostics, and drug development.

This stable isotope-labeled compound is primarily used as an internal standard for highly accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[3] Its application is crucial for studying inborn errors of metabolism, where the excretion of specific acylglycines is elevated, serving as important biomarkers for conditions like mitochondrial fatty acid β-oxidation disorders.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, biological significance, and experimental applications of this compound for researchers, scientists, and drug development professionals.

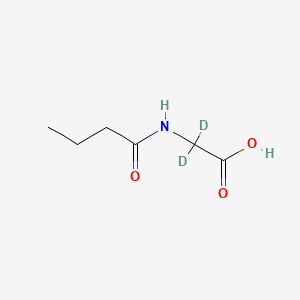

Chemical Properties and Structure

This compound consists of a butyryl group attached to the nitrogen atom of a glycine molecule, where two hydrogen atoms on the alpha-carbon of the glycine have been replaced by deuterium atoms. This labeling provides a distinct mass difference from the endogenous compound without significantly altering its chemical behavior, which is ideal for mass spectrometry-based analysis.

Quantitative Chemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1219799-10-6 | [3][6] |

| Unlabeled CAS Number | 20208-73-5 | [3][6] |

| Molecular Formula | C₆H₉D₂NO₃ | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98 atom % D, ≥98% Chemical Purity | [6] |

| SMILES | O=C(O)C([2H])([2H])NC(CCC)=O | [3] |

| InChI | InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 | [6] |

| Solubility | DMSO: 100 mg/mL (679.49 mM) | [3] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Chemical Structure Visualization

Biological Role and Significance

The N-Acyl Glycine Family

N-Butyrylglycine belongs to the N-acyl glycine (NAGly) class of metabolites.[5] These compounds are glycine conjugates of acyl-CoA species, formed as part of detoxification pathways to manage the accumulation of potentially toxic acyl-CoA esters.[7] The biosynthesis is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the reaction between an acyl-CoA and glycine.[1][8] The resulting N-acyl glycines are more water-soluble and can be readily excreted in urine.[7]

Altered levels of NAGlys are associated with various conditions, including kidney disease, diabetes, and inherited metabolic disorders.[5][7] Therefore, their accurate measurement is vital for both clinical diagnosis and biomedical research.

Biosynthesis Pathway

Utility of Deuterated N-Butyrylglycine

The incorporation of stable isotopes like deuterium has become a critical technique in drug development and metabolic research.[3] this compound serves several key functions:

-

Internal Standard: Its primary use is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] It is added to biological samples at a known concentration to correct for variations during sample preparation and instrument analysis, ensuring high accuracy and precision.[9]

-

Metabolic Tracer: It can be used as a tracer to follow the metabolic fate of N-Butyrylglycine in vivo and in vitro.[3]

-

Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of molecules, a phenomenon known as the "deuterium effect," which is an area of active research in drug development.[3]

Experimental Protocols

The most common application of this compound is in the quantitative analysis of endogenous N-acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Representative Protocol: Quantification of N-Butyrylglycine in Plasma

This protocol provides a general methodology for the analysis of N-acylglycines in a plasma matrix.[9]

1. Materials and Reagents:

-

N-Butyrylglycine analytical standard

-

This compound (Internal Standard, ISTD)

-

Acetonitrile (ACN), LC-MS grade, ice-cold

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, pipette 50 µL of the plasma sample.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Add 200 µL of ice-cold acetonitrile containing the this compound internal standard at a fixed concentration (e.g., 50 nM).

-

Vortex the tube vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from ~5% B to 95% B over several minutes to separate the analyte from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

N-Butyrylglycine transition: m/z 144.07 -> 74.02[10]

-

This compound transition: m/z 146.08 -> 74.02 (The fragment retains the glycine part, which is not labeled in this specific isotopologue, but a different fragment could be chosen if available from experimental data). Note: The precise transition for the deuterated standard should be optimized experimentally.

-

4. Data Analysis:

-

A calibration curve is generated using known concentrations of the N-Butyrylglycine standard.

-

The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Experimental Workflow Diagram

Applications in Research and Drug Development

The precise quantification of metabolites is fundamental to understanding disease and developing new therapies.

-

Clinical Research: The analysis of acylglycines is critical for diagnosing and monitoring patients with inborn errors of metabolism.[5][11] Accurate quantification using stable isotope-labeled standards like this compound is essential for clinical laboratory tests.

-

Biomarker Discovery: Metabolomic studies have identified N-acyl glycines as potential biomarkers for conditions like type II diabetes.[7] Robust analytical methods, validated with internal standards, are necessary to qualify these biomarkers for clinical use.[12]

-

Drug Development: In pharmaceutical development, understanding a drug's effect on metabolic pathways is crucial. This compound can be used to assess how a therapeutic agent might impact fatty acid metabolism and related detoxification pathways.

Conclusion

This compound is a specialized chemical tool that is indispensable for modern biomedical and pharmaceutical research. Its role as an internal standard enables the accurate and reproducible quantification of its endogenous counterpart, N-Butyrylglycine. This capability is vital for the study of metabolic diseases, the validation of clinical biomarkers, and the detailed investigation of metabolic pathways. The data and protocols presented in this guide underscore its importance for generating high-quality, reliable data in demanding research applications.

References

- 1. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]

- 2. N-Butyrylglycine analytical standard 20208-73-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 5. avantiresearch.com [avantiresearch.com]

- 6. N-Butyrylglycine-2,2-d2 | LGC Standards [lgcstandards.com]

- 7. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Butyrylglycine | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

N-Butyrylglycine: A Potential Biomarker for Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Butyrylglycine, an acylglycine metabolite, has emerged as a significant biomarker in the landscape of metabolic disorders. This technical guide provides a comprehensive overview of N-Butyrylglycine, detailing its biochemical origins, its association with specific metabolic diseases, and its potential role as a diagnostic and monitoring tool. The guide delves into the intricate connections between N-Butyrylglycine, fatty acid oxidation, gut microbiota metabolism, and insulin resistance. Detailed experimental protocols for its quantification and data presentation standards are provided to facilitate further research and application in drug development.

Introduction

N-Butyrylglycine is an N-acylglycine formed through the conjugation of butyric acid and glycine.[1] Under normal physiological conditions, it is a minor metabolite of fatty acid metabolism.[2] However, in the context of certain metabolic derangements, its concentration in biological fluids can be significantly elevated, positioning it as a valuable biomarker.[3] This guide explores the multifaceted role of N-Butyrylglycine in metabolic disorders, with a focus on its clinical utility and the underlying biochemical pathways.

Biochemical Pathway of N-Butyrylglycine Formation

The primary route of N-Butyrylglycine synthesis involves the enzymatic conjugation of butyryl-CoA with glycine, a reaction catalyzed by Glycine N-acyltransferase (GLYAT). This process predominantly occurs within the mitochondria and serves as a detoxification mechanism to sequester excess or abnormally accumulated acyl-CoA species.

-

Substrates: Butyryl-CoA and Glycine

-

Enzyme: Glycine N-acyltransferase (GLYAT)

-

Product: N-Butyrylglycine and Coenzyme A

The availability of butyryl-CoA is a critical determinant of N-Butyrylglycine levels. Butyryl-CoA is an intermediate in the beta-oxidation of fatty acids. Inborn errors of metabolism that affect this pathway can lead to the accumulation of butyryl-CoA and subsequently, increased formation of N-Butyrylglycine.

Figure 1. Biosynthesis pathway of N-Butyrylglycine.

N-Butyrylglycine in Metabolic Disorders

Elevated levels of N-Butyrylglycine are primarily associated with inborn errors of fatty acid metabolism, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

Fatty Acid Oxidation Disorders

SCAD deficiency is an autosomal recessive disorder characterized by the impaired oxidation of short-chain fatty acids. This impairment leads to an accumulation of butyryl-CoA, which is then shunted towards the formation of N-Butyrylglycine. Consequently, individuals with SCAD deficiency exhibit significantly increased urinary excretion of N-Butyrylglycine.[4] While the clinical presentation of SCAD deficiency can be variable, the measurement of urinary N-Butyrylglycine is a key diagnostic marker.[5]

Quantitative Data

The following table summarizes the reported concentrations of N-Butyrylglycine in urine for healthy individuals and patients with SCAD deficiency. It is important to note that these values can vary depending on the analytical method used and the physiological state of the individual.

| Condition | Analyte | Matrix | Concentration Range (mmol/mol creatinine) | Reference |

| Healthy Control | Isobutyrylglycine (an isomer) | Urine | 0 - 3 | [6] |

| SCAD Deficiency | N-Butyrylglycine | Urine | Elevated | [4][7] |

Note: Specific quantitative ranges for N-Butyrylglycine in SCAD deficiency from the search results were not available. The table reflects that levels are consistently reported as "elevated" or "increased" in this condition. The provided range for isobutyrylglycine in healthy controls offers a point of reference for a related acylglycine.

The Gut Microbiota Connection

The gut microbiota plays a crucial role in the production of short-chain fatty acids (SCFAs), including butyrate, through the fermentation of dietary fibers.[8][9][10] Butyrate produced by gut bacteria can be absorbed into the systemic circulation and contribute to the pool of butyryl-CoA in the host's mitochondria. This establishes a direct link between the metabolic activity of the gut microbiome and the endogenous synthesis of N-Butyrylglycine. A diet rich in fiber can promote the growth of butyrate-producing bacteria, potentially influencing N-Butyrylglycine levels.[10]

Figure 2. Influence of gut microbiota on N-Butyrylglycine formation.

N-Butyrylglycine and Insulin Resistance

The relationship between N-Butyrylglycine and insulin resistance is an area of growing interest. While direct evidence is still emerging, several lines of reasoning suggest a potential link:

-

Altered Glycine Metabolism: Studies have shown that individuals with obesity and insulin resistance often exhibit altered glycine metabolism, characterized by lower plasma glycine levels.[11][12][13] Since glycine is a substrate for N-Butyrylglycine synthesis, changes in its availability could impact the production of this metabolite.

-

Mitochondrial Dysfunction: Insulin resistance is frequently associated with mitochondrial dysfunction, which can impair fatty acid oxidation. This can lead to the accumulation of acyl-CoA intermediates, including butyryl-CoA, thereby increasing the substrate for N-Butyrylglycine formation.

-

Role of Butyrate: Butyrate, the precursor to N-Butyrylglycine, has been shown to have beneficial effects on insulin sensitivity and glucose homeostasis in some studies.[14] However, the overall impact of butyrate and its metabolites on insulin resistance is complex and may depend on various factors.

Further research is needed to fully elucidate the role of N-Butyrylglycine as a direct biomarker of insulin resistance.

Experimental Protocols

Accurate and reliable quantification of N-Butyrylglycine is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[5][15][16]

Sample Preparation (Urine)

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and then centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[15]

-

Dilution and Internal Standard Addition: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution.[15] A suitable internal standard is a stable isotope-labeled version of an acylglycine, such as n-Octanoylglycine-d2, dissolved in 50% methanol/water.[15]

-

Vortexing and Transfer: Vortex the mixture for 10 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.[15]

LC-MS/MS Analysis

A detailed LC-MS/MS method for the analysis of acylglycines, including N-Butyrylglycine, has been described.[5][15] The following is a general outline:

-

Chromatography:

-

LC System: Ultra-performance liquid chromatography (UPLC) system.[5]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phases: A gradient of water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for N-Butyrylglycine and the internal standard.

-

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards of known N-Butyrylglycine concentrations.[15] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of N-Butyrylglycine in the unknown samples is then determined from this calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Figure 3. Experimental workflow for N-Butyrylglycine quantification.

Conclusion and Future Directions

N-Butyrylglycine is a promising biomarker for specific inborn errors of fatty acid metabolism, particularly SCAD deficiency. Its connection to gut microbiota metabolism and potential association with insulin resistance opens up new avenues for research and clinical applications. Future studies should focus on:

-

Establishing precise quantitative reference ranges for N-Butyrylglycine in various populations and clinical cohorts.

-

Further elucidating the complex interplay between gut microbiota, N-Butyrylglycine, and systemic metabolic health, including insulin resistance.

-

Evaluating the utility of N-Butyrylglycine as a monitoring biomarker in response to therapeutic interventions, such as dietary modifications or pharmacological treatments.

The continued investigation of N-Butyrylglycine holds the potential to enhance our understanding of metabolic disorders and aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Butyrylglycine analytical standard 20208-73-5 [sigmaaldrich.com]

- 3. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]

- 4. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. verbbiotics.com [verbbiotics.com]

- 11. Alterations in glycine metabolism in obesity and chronic metabolic diseases - an update on new advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insulin resistance is associated with altered amino acid metabolism and adipose tissue dysfunction in normoglycemic women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The impact of butyrate on glycemic control in animals and humans: a comprehensive semi-systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of N-Butyrylglycine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of N-Butyrylglycine-d2. This deuterated analog of the endogenous metabolite N-butyrylglycine serves as a valuable internal standard for mass spectrometry-based quantitative studies in clinical research and drug development, particularly in the investigation of inborn errors of metabolism.[1]

Introduction to N-Butyrylglycine

N-Butyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of a fatty acid (butyric acid in this case) with glycine.[2] These compounds are typically minor metabolites of fatty acid metabolism.[1] However, in certain genetic disorders related to mitochondrial fatty acid β-oxidation, the concentration of specific acylglycines, including N-butyrylglycine, can be significantly elevated in biological fluids. This makes them important biomarkers for diagnosing and monitoring such metabolic diseases.

The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of the endogenous analyte by correcting for matrix effects and variations during sample preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of glycine-2,2-d2 with a butyrylating agent, followed by the deprotection of the carboxylic acid. A common and effective method involves the Schotten-Baumann reaction, where an acyl chloride is reacted with an amino acid under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acylglycines.

Materials:

-

Glycine-2,2-d2

-

Butyryl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

Dissolution of Glycine-d2: Dissolve glycine-2,2-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice bath.

-

Acylation: While vigorously stirring the glycine solution, slowly add butyryl chloride (1.1 eq) dropwise. Ensure the temperature is maintained at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Extraction: Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter and is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the deuterated and non-deuterated species.

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

-

LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the analyte from any potential impurities.

-

MS Analysis: Analyze the eluent using a high-resolution mass spectrometer in negative ion mode. The deprotonated molecules [M-H]⁻ will be observed.

-

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Determine the relative intensities of the monoisotopic peak of the unlabeled compound (m/z 144.066) and the d2-labeled compound (m/z 146.079).

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d2) / (Intensity(d0) + Intensity(d2))] * 100

-

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with a natural abundance analogue, and comparing measured isotope distributions with calculated ones for different enrichments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the position of deuteration and assessing the isotopic purity.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons of the glycine moiety (typically around 3.9-4.0 ppm) should be significantly reduced or absent, confirming successful deuteration at this position.

-

²H NMR: The ²H NMR spectrum should show a signal at the chemical shift corresponding to the deuterated methylene position, providing direct evidence of deuterium incorporation.

Studies on partially deuterated glycine have shown that deuteration of the amine group can significantly lengthen the spin-lattice relaxation time (T1) of neighboring protons and carbons.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Butyrylglycine and its deuterated analog.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | CAS Number |

| N-Butyrylglycine | C₆H₁₁NO₃ | 145.0739 | 20208-73-5 |

| This compound | C₆H₉D₂NO₃ | 147.0865 | 1219799-10-6 |

| Parameter | Method | Expected Value/Result |

| Chemical Purity | HPLC | >98% |

| Isotopic Enrichment | Mass Spectrometry | >98 atom % D |

| Deuteration Site | ¹H NMR, ²H NMR | Glycine methylene position |

Diagrams

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Pathway

Caption: The enzymatic pathway for the formation of N-acylglycines in the body.

References

- 1. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 2. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

The N-Butyrylglycine Pathway: A Key Indicator in Mitochondrial Fatty Acid β-Oxidation Defects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-Butyrylglycine pathway and its critical role as a biomarker in the context of mitochondrial fatty acid β-oxidation, with a particular focus on Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. N-Butyrylglycine, an acylglycine typically present at low levels, becomes significantly elevated when the β-oxidation of short-chain fatty acids is impaired. This guide details the biochemical basis of N-Butyrylglycine formation, its clinical relevance, and the analytical methodologies for its quantification. Detailed experimental protocols for the analysis of N-Butyrylglycine and related metabolites are provided, alongside quantitative data and visual representations of the key pathways and workflows to support researchers and clinicians in the diagnosis and study of SCAD deficiency and related metabolic disorders.

Introduction to Mitochondrial Fatty Acid β-Oxidation and the N-Butyrylglycine Pathway

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides a major source of energy, particularly during periods of fasting or prolonged exercise. This intricate multi-step process systematically breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to generate ATP. The FAO spiral involves a series of enzymatic reactions, including dehydrogenation, hydration, further dehydrogenation, and thiolysis, with different enzymes exhibiting specificity for fatty acids of varying chain lengths (long, medium, and short).

Short-Chain Acyl-CoA Dehydrogenase (SCAD) is the enzyme responsible for the initial dehydrogenation step in the β-oxidation of short-chain fatty acids (C4-C6). A deficiency in SCAD activity, an autosomal recessive inherited disorder, leads to the accumulation of its primary substrate, butyryl-CoA, within the mitochondrial matrix.

Under normal physiological conditions, the concentration of butyryl-CoA is tightly regulated. However, in SCAD deficiency, the excess butyryl-CoA is shunted into alternative metabolic pathways as a detoxification mechanism. One such critical pathway is the conjugation of butyryl-CoA with the amino acid glycine to form N-Butyrylglycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). The resulting N-Butyrylglycine is then excreted in the urine, making it a key diagnostic marker for SCAD deficiency.

The Biochemical Formation of N-Butyrylglycine

The formation of N-Butyrylglycine is a direct consequence of the accumulation of butyryl-CoA. The enzymatic reaction is as follows:

Butyryl-CoA + Glycine ⇌ N-Butyrylglycine + Coenzyme A

This reaction is catalyzed by Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13), an enzyme primarily located in the liver and kidney mitochondria. GLYAT has a broad substrate specificity, with the ability to conjugate various acyl-CoAs with glycine. Kinetic studies have shown that butyryl-CoA is a substrate for this enzyme. The formation and subsequent urinary excretion of N-Butyrylglycine serve as a mechanism to release the sequestered coenzyme A and mitigate the toxic effects of accumulated butyryl-CoA.

Below is a diagram illustrating the N-Butyrylglycine pathway in the context of SCAD deficiency.

Quantitative Data Presentation

The quantification of N-Butyrylglycine in biological fluids, primarily urine, is a cornerstone in the diagnosis of SCAD deficiency. The following tables summarize the available quantitative data for N-Butyrylglycine and the kinetic properties of the enzyme responsible for its synthesis.

Table 1: Urinary N-Butyrylglycine Concentrations

| Population | Specimen | Concentration (mg/g Creatinine) | Reference(s) |

| Healthy Individuals | Urine | ≤2.50 | [1] |

| SCAD Deficiency Patient (Case Study) | Urine | Elevated (specific value not consistently reported across literature) | [2] |

Note: Quantitative values for N-Butyrylglycine can vary between laboratories and methodologies. The provided data should be used as a reference, and clinical decisions should be based on the reference ranges provided by the performing laboratory.

Table 2: Kinetic Parameters of Glycine N-Acyltransferase (GLYAT) with Butyryl-CoA

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Human Liver | Butyryl-CoA | 300 - 5600 | Not explicitly stated in a comparable unit | [3] |

| Rat Liver | Butyryl-CoA | Not explicitly stated in a comparable unit | Not explicitly stated in a comparable unit | [4] |

Note: Kinetic parameters can be influenced by assay conditions such as pH, temperature, and substrate concentrations.

Experimental Protocols

Accurate and precise quantification of N-Butyrylglycine and other relevant metabolites is essential for the diagnosis and monitoring of SCAD deficiency. This section provides detailed methodologies for the analysis of these compounds.

Urinary Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method allows for the sensitive and specific quantification of a panel of acylglycines, including N-Butyrylglycine.

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine specimen in a sterile container. For quantitative analysis, a first-morning void is often preferred.

-

Creatinine Measurement: Determine the creatinine concentration of the urine sample to normalize the acylglycine concentrations.

-

Internal Standard Spiking: To a 100 µL aliquot of urine, add an internal standard solution containing a stable isotope-labeled N-Butyrylglycine (e.g., N-Butyrylglycine-d7).

-

Protein Precipitation: Precipitate proteins by adding 400 µL of acetonitrile.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

4.1.2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A high-pressure liquid chromatography system capable of generating reproducible gradients.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold at 95% B

-

9-9.1 min: Return to 2% B

-

9.1-12 min: Re-equilibrate at 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Butyrylglycine: Precursor ion (Q1): m/z 146.1 -> Product ion (Q3): m/z 76.1

-

N-Butyrylglycine-d7 (Internal Standard): Precursor ion (Q1): m/z 153.1 -> Product ion (Q3): m/z 76.1

-

-

Data Analysis: Quantify N-Butyrylglycine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-Butyrylglycine. Normalize the final concentration to the creatinine concentration of the urine sample.

Diagnostic Workflow for SCAD Deficiency

The diagnosis of SCAD deficiency typically begins with newborn screening, followed by confirmatory biochemical and genetic testing.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantitative analysis of urinary N-Butyrylglycine.

Conclusion

The N-Butyrylglycine pathway represents a crucial compensatory mechanism in the pathophysiology of SCAD deficiency. The accumulation of N-Butyrylglycine in urine serves as a highly specific and sensitive biomarker for this inborn error of metabolism. This technical guide has provided a detailed examination of the biochemical underpinnings of this pathway, alongside practical, in-depth protocols for its analysis. The provided quantitative data and visual workflows are intended to serve as valuable resources for researchers, clinicians, and professionals in the field of drug development, aiding in the accurate diagnosis, monitoring, and investigation of SCAD deficiency and other related disorders of mitochondrial fatty acid β-oxidation. Further research into the modulation of the Glycine N-Acyltransferase enzyme could open new avenues for therapeutic interventions in these conditions.

References

- 1. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 2. A Rare Case of Short-Chain Acyl-COA Dehydrogenase Deficiency: The Apparent Rarity of the Disorder Results in Under Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Analysis of N-Butyrylglycine in Human Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyrylglycine, an acylated glycine, has emerged as a significant biomarker in human urine for the diagnosis and monitoring of specific inborn errors of metabolism, particularly those related to fatty acid oxidation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical methodologies for N-Butyrylglycine. Detailed experimental protocols for its quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of its urinary concentrations in both healthy individuals and those with metabolic disorders. This document aims to serve as a valuable resource for researchers and clinicians in the field of metabolomics and drug development.

Introduction

N-Butyrylglycine is a glycine conjugate of butyric acid, formed through the enzymatic action of glycine N-acyltransferase.[1][2] While present at low levels in the urine of healthy individuals, its concentration can be significantly elevated in certain metabolic disorders. The detection and quantification of N-Butyrylglycine and other acylglycines in urine have become crucial tools for the differential diagnosis of inborn errors of metabolism.[3]

The first significant report of N-Butyrylglycine in human urine dates back to 1980, where it was identified in a patient with D-glyceric acidemia.[4] This finding highlighted the potential of acylglycine profiling in identifying metabolic dysregulations. Subsequent research has solidified the role of N-Butyrylglycine as a key urinary biomarker for conditions such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[5]

Biosynthesis and Metabolic Significance

N-Butyrylglycine is synthesized in the mitochondria through the conjugation of butyryl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[6][7] This process serves as a detoxification pathway to mitigate the accumulation of toxic short-chain acyl-CoA esters.[7]

In a healthy state, fatty acid β-oxidation proceeds efficiently, and the concentration of butyryl-CoA is low. However, in fatty acid oxidation disorders such as SCAD deficiency, a genetic defect in the SCAD enzyme leads to the accumulation of butyryl-CoA.[5] This excess butyryl-CoA is then shunted towards the glycine conjugation pathway, resulting in a significant increase in the synthesis and subsequent urinary excretion of N-Butyrylglycine.[4][6]

Caption: Biosynthesis of N-Butyrylglycine.

Quantitative Data

The urinary concentration of N-Butyrylglycine is a key diagnostic parameter. The following tables summarize the reported concentrations in healthy individuals and patients with specific metabolic disorders.

| Population | N-Butyrylglycine Concentration (μmol/mmol creatinine) | Reference |

| Healthy Adults | < 2.5 | [Mayo Clinic] |

| Healthy Children (1-13 years) | 2.1 | [MiMeDB] |

| Healthy Infants (0-1 year) | 0 - 3.894 | [MiMeDB] |

| Disease | N-Butyrylglycine Concentration (μmol/mmol creatinine) | Reference |

| Ethylmalonic Encephalopathy | 2.1 | [MiMeDB] |

| Propionic Acidemia | 0.01 | [MiMeDB] |

| Short-chain acyl-CoA dehydrogenase deficiency | Elevated | [5] |

Experimental Protocols

Accurate quantification of N-Butyrylglycine in urine requires robust analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like N-Butyrylglycine, a derivatization step is necessary to increase their volatility.

Sample Preparation and Derivatization:

-

Internal Standard Addition: To a 1 mL urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).

-

Solid-Phase Extraction (SPE): Acidify the urine sample with HCl and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the acylglycines with methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add 50 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of N-Butyrylglycine.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for N-Butyrylglycine-TMS and the internal standard.

Caption: GC-MS workflow for N-Butyrylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds without the need for derivatization.

Sample Preparation:

-

Internal Standard Addition: To a 100 μL urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).

-

Protein Precipitation: Add 400 μL of acetonitrile to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard.

Caption: LC-MS/MS workflow for N-Butyrylglycine.

Conclusion

The discovery and subsequent clinical application of N-Butyrylglycine as a urinary metabolite have significantly advanced the diagnosis of inborn errors of metabolism. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification. For researchers and drug development professionals, understanding the metabolic pathways leading to N-Butyrylglycine accumulation and the methodologies for its measurement is crucial for the development of novel diagnostic tools and therapeutic interventions for fatty acid oxidation disorders.

References

- 1. Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound N-Butyrylglycine (FDB022256) - FooDB [foodb.ca]

- 6. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Butyrylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated N-Butyrylglycine. This document is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed data, experimental methodologies, and relevant metabolic pathway information.

Core Physicochemical Properties

Quantitative data for both deuterated N-Butyrylglycine (N-Butyrylglycine-d7) and its non-deuterated counterpart are summarized below. It is important to note that currently available data for the deuterated form are primarily computed, while some experimental data exists for the non-deuterated form.

Table 1: General Physicochemical Properties

| Property | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7) | N-Butyrylglycine (Non-deuterated) | Data Type | Source |

| Molecular Formula | C₆H₄D₇NO₃[] | C₆H₁₁NO₃[2][3] | --- | PubChem, BOC Sciences, CymitQuimica |

| Molecular Weight | 152.20 g/mol [4][5] | 145.16 g/mol [2][3] | Computed/Standard | PubChem, Pharmaffiliates, Sigma-Aldrich, CymitQuimica |

| Appearance | Solid (Predicted) | Solid[2][6] | Experimental | Human Metabolome Database |

| Melting Point | No data available | No experimental data available[6] | --- | Human Metabolome Database |

| Boiling Point | No data available | No experimental data available[6] | --- | Human Metabolome Database |

Table 2: Solubility and Partitioning Properties

| Property | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7) | N-Butyrylglycine (Non-deuterated) | Data Type | Source |

| Water Solubility | No data available | 17.6 g/L[6][7] | Predicted | ALOGPS, ChemAxon |

| XLogP3 | 1.1[4] | 1.1[2] | Computed | PubChem |

| LogP | No data available | 0.03[6][7] | Predicted | ALOGPS, ChemAxon |

Table 3: Acid-Base Properties

| Property | Deuterated N-Butyrylglycine (N-Butyrylglycine-d7) | N-Butyrylglycine (Non-deuterated) | Data Type | Source |

| pKa (Strongest Acidic) | No data available | 4.06[6][7] | Predicted | ChemAxon |

Metabolic Pathway: Formation of N-Butyrylglycine

N-Butyrylglycine is an acyl glycine, which are typically minor metabolites of fatty acids.[7] The formation of N-Butyrylglycine is a key metabolic process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[7][8] This enzyme facilitates the conjugation of an acyl-CoA molecule, in this case, Butyryl-CoA, with the amino acid glycine.[7][8] This reaction is significant in the detoxification of certain endogenous and exogenous compounds.[9]

Caption: Metabolic formation of N-Butyrylglycine.

Experimental Protocols

While specific experimental data for deuterated N-Butyrylglycine is limited, the following sections detail generalized, yet comprehensive, protocols for determining the key physicochemical properties discussed. These methodologies are standard in the field and applicable to the analysis of deuterated compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry deuterated N-Butyrylglycine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Approximate Determination: The sample is heated rapidly to determine an approximate melting range.

-

Precise Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of deuterated N-Butyrylglycine is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The solubility is expressed in g/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, can be determined experimentally by potentiometric titration.

Methodology:

-

Solution Preparation: A precise amount of deuterated N-Butyrylglycine is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Analytical Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of N-acyl glycines in biological matrices.

Caption: Workflow for HPLC-MS/MS analysis.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and remove interfering substances. An internal standard (e.g., a stable isotope-labeled analog) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution with a suitable mobile phase (e.g., a mixture of water and acetonitrile with additives like formic acid) is used to separate N-Butyrylglycine from other components.[10]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of deuterated N-Butyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 2. Butyrylglycine | C6H11NO3 | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyrylglycine | CymitQuimica [cymitquimica.com]

- 4. N-Butyryl-D7-glycine | C6H11NO3 | CID 131708642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 7. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycine Conjugation Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction and Overview

Glycine conjugation is a crucial Phase II metabolic pathway primarily occurring in the mitochondria of liver and kidney cells.[1][2] This process serves as a key detoxification mechanism for a variety of endogenous and exogenous carboxylic acids.[1][3] By conjugating these acids with the amino acid glycine, the pathway enhances their water solubility, facilitating their excretion in urine and preventing the accumulation of potentially toxic acyl-CoA intermediates.[2] The glycine conjugation pathway is fundamental for maintaining mitochondrial homeostasis of coenzyme A (CoASH), a vital cofactor in cellular metabolism.[2] Dysregulation of this pathway can lead to the sequestration of CoASH, impairing mitochondrial energy production and other critical metabolic functions.[4][5]

The pathway's significance extends to drug development, as the metabolism of xenobiotic carboxylic acids, including certain pharmaceuticals and common food preservatives like benzoate, heavily relies on this conjugation process.[3][6] A comprehensive understanding of the enzymes, kinetics, and influential factors of this pathway is therefore essential for toxicology, pharmacology, and the study of inborn errors of metabolism.

The Core Biochemical Pathway

Glycine conjugation is a two-step enzymatic reaction.[3]

-

Activation Step: A carboxylic acid substrate is first activated to a high-energy thioester intermediate, an acyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, such as ACSM2B (also known as HXM-A), and requires ATP for energy.[2][7][8]

-

Conjugation Step: The acyl group from the acyl-CoA intermediate is then transferred to the amino group of glycine. This step is catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13), forming an N-acylglycine conjugate (e.g., hippuric acid from benzoic acid) and regenerating free CoASH.[1][9]

This process effectively converts lipophilic organic acids into more hydrophilic and less toxic metabolites that can be readily eliminated from the body.[4]

References

- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JaypeeDigital | Metabolism of Xenobiotics (Detoxification) [jaypeedigital.com]

- 7. uniprot.org [uniprot.org]

- 8. ACSM2B acyl-CoA synthetase medium chain family member 2B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of N-Butyrylglycine-d2 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, including disorders of fatty acid oxidation.[1][2] Accurate and precise quantification of N-Butyrylglycine in biological matrices such as plasma and urine is crucial for clinical research and diagnostic development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard is essential for reliable quantification in LC-MS/MS, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.[3] N-Butyrylglycine-d2, a deuterated analog of N-Butyrylglycine, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the target analyte.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the quantitative analysis of N-Butyrylglycine in biological samples by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of N-Butyrylglycine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for N-Butyrylglycine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Butyrylglycine | 146.1 | 76.1 | 15 |

| This compound | 148.1 | 76.1 | 15 |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Expected Retention Time | ~3.5 minutes |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

Experimental Protocols

Materials and Reagents

-

N-Butyrylglycine analytical standard

-

This compound internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥ 99%)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of N-Butyrylglycine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the N-Butyrylglycine stock solution with 50% methanol/water to prepare a series of working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

-

Sample Preparation Protocol for Plasma

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

-

Inject the prepared samples, calibration standards, and quality control samples.

-

Acquire data using Multiple Reaction Monitoring (MRM) mode.

Data Analysis

-

Integrate the peak areas for both N-Butyrylglycine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.

-

Determine the concentration of N-Butyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of N-Butyrylglycine.

Caption: Biosynthesis of N-Butyrylglycine.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of N-Butyrylglycine in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, which is paramount in clinical research and drug development applications where reliable biomarker data is essential. This protocol can be readily adapted for high-throughput analysis in various research settings.

References

Application Note: Quantitative Analysis of N-Butyrylglycine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1][2] Typically present at low levels in healthy individuals, the concentration of N-Butyrylglycine and other acylglycines can be elevated in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[2][3] Therefore, the accurate and precise quantification of N-Butyrylglycine in plasma is crucial for diagnostic research and for monitoring metabolic pathways in clinical and pharmaceutical studies.[1]

This application note details a robust and sensitive method for the quantitative analysis of N-Butyrylglycine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred technique for this application due to its high sensitivity, specificity, and throughput.[1][4] The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy.

Experimental Protocols

Materials and Reagents

-

Analyte: N-Butyrylglycine analytical standard (≥97.0% purity)

-

Internal Standard (IS): N-Butyrylglycine-d7 or a suitable alternative like N-Propionylglycine-d2 or n-Octanoylglycine-2,2-d2.[1]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: LC-MS grade formic acid.

-

Biological Matrix: Human plasma (K2EDTA), charcoal-stripped plasma for calibration standards and quality controls.

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

-

Stock Solutions: Prepare primary stock solutions of N-Butyrylglycine and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the N-Butyrylglycine stock solution with 50:50 (v/v) methanol:water. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 1 µg/mL).

-

Calibration Standards & QCs: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into charcoal-stripped plasma to achieve the desired concentration range. A typical calibration curve might range from 0.1 to 100 µM.[1] QC samples should be prepared at a minimum of three concentration levels: Low, Medium, and High.

Plasma Sample Preparation (Protein Precipitation)

-

Thaw plasma samples gradually on ice or at 4°C to prevent degradation.[5]

-

Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube (except for double blanks) and vortex briefly.

-

Add 150 µL of ice-cold methanol to precipitate proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to mix, then centrifuge to pellet any insoluble material.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

The analytical method should be validated according to the relevant regulatory guidelines from the FDA and EMA.[6][7] Validation ensures the method is suitable for its intended purpose.[8] Key parameters to evaluate include:

-

Selectivity and Specificity: Assess potential interference from endogenous matrix components.

-

Linearity: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Evaluate intra- and inter-day accuracy (% bias) and precision (% CV) using QC samples.[9]

-

Recovery: Measure the extraction efficiency of the analyte and IS from the plasma matrix.

-

Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Assess the stability of N-Butyrylglycine in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage at -80°C).[10][11][12]

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: Optimized LC-MS/MS Parameters for N-Butyrylglycine Analysis

| Parameter | N-Butyrylglycine | N-Butyrylglycine-d7 (IS) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 146.1 | 153.1 |

| Product Ion (m/z) | 76.1 | 83.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Cone Voltage (V) | 25 | 25 |